![molecular formula C14H8F3IN2 B12622259 2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944581-03-7](/img/structure/B12622259.png)
2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-iodophenyl group and a trifluoromethyl group
Métodos De Preparación
The synthesis of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the 4-iodophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the imidazo[1,2-a]pyridine core and an aryl iodide.
Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse through cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological macromolecules .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine include:
2-(4-Bromophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.
2-(4-Iodo-phenyl)-8-methyl-imidazo[1,2-a]pyridine: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s electronic properties and lipophilicity.
2-(4-Chlorophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: The chlorine atom provides different steric and electronic effects compared to iodine.
The uniqueness of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine lies in the combination of the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
944581-03-7 |
|---|---|
Fórmula molecular |
C14H8F3IN2 |
Peso molecular |
388.13 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(18)6-4-9/h1-8H |
Clave InChI |
FEZOHQHEZPGKCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



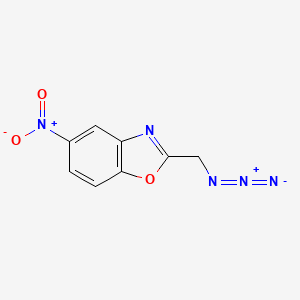

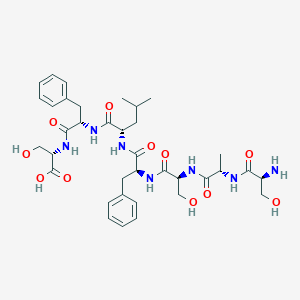
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
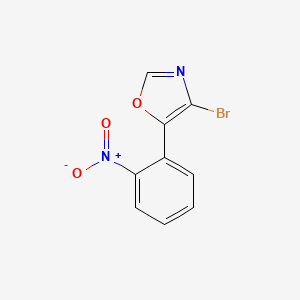

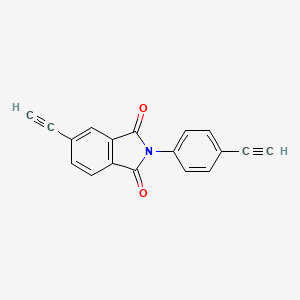
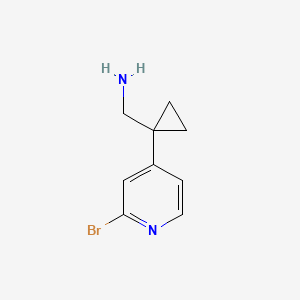
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

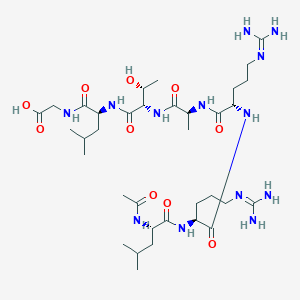
![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
